(2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide
Overview
Description
(2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino functional group attached to a carbon atom
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: Potential use as a biochemical probe or inhibitor
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities
Industry: Utilized in the production of specialty chemicals or materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 2,3-difluoroaniline with glyoxylic acid to form the corresponding imine, which is then converted to the oxime by reaction with hydroxylamine. The reaction conditions usually involve:
Temperature: Moderate temperatures (e.g., 50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification steps: such as crystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to nitroso compounds
Reduction: Formation of amines
Substitution: Reactions with nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
Oxidation products: Nitroso derivatives
Reduction products: Amines
Substitution products: Halogenated or alkylated derivatives
Mechanism of Action
The mechanism of action of (2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to cellular receptors to modulate signaling pathways
DNA/RNA: Interaction with genetic material to influence gene expression
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,3-Difluorophenyl)-2-(N-hydroxyimino)acetamide: can be compared with other oximes such as:
Uniqueness
- Fluorine Substitution: The presence of fluorine atoms at specific positions on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
- Hydroxyimino Group: The hydroxyimino functional group is crucial for the compound’s ability to form stable complexes with metal ions or interact with biological targets.
Properties
IUPAC Name |
(2E)-N-(2,3-difluorophenyl)-2-hydroxyiminoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2/c9-5-2-1-3-6(8(5)10)12-7(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBUGISGQLGIK-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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